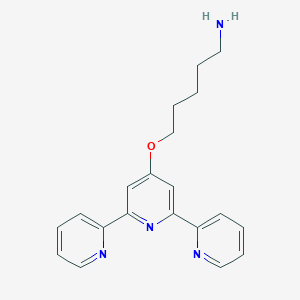
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives under controlled conditions to form the desired compound. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its therapeutic potential.
Industry: It is used in the synthesis of advanced materials and as a building block for complex molecules.
作用機序
The mechanism of action of 5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 3-(2,6-dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol
- (2,6-dipyridin-2-ylpyridin-4-yl)boronic acid
Uniqueness
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
194213-77-9 |
|---|---|
分子式 |
C20H22N4O |
分子量 |
334.4 g/mol |
IUPAC名 |
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine |
InChI |
InChI=1S/C20H22N4O/c21-10-4-1-7-13-25-16-14-19(17-8-2-5-11-22-17)24-20(15-16)18-9-3-6-12-23-18/h2-3,5-6,8-9,11-12,14-15H,1,4,7,10,13,21H2 |
InChIキー |
ZTBZPLQOVHBWDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
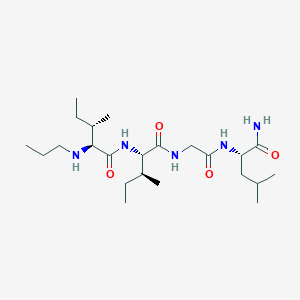
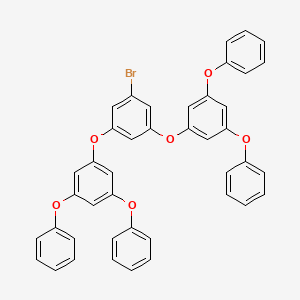
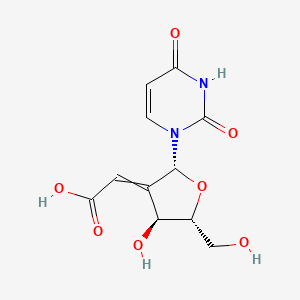

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)


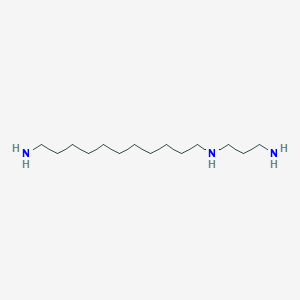
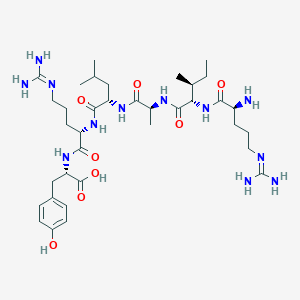
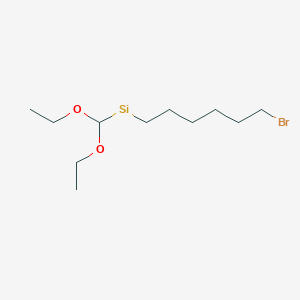
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)

